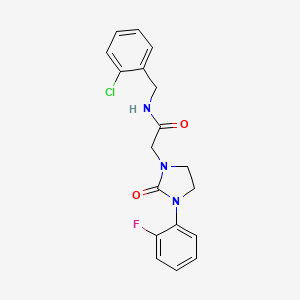
N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide, also known as CFI-400945, is a small molecule inhibitor that has been developed as a potential anticancer agent. This compound is being studied for its ability to inhibit the activity of checkpoint kinase 1 (CHK1), a protein that plays a critical role in the DNA damage response pathway. In
Mécanisme D'action
CHK1 is a protein kinase that is activated in response to DNA damage. It plays a critical role in the DNA damage response pathway by regulating cell cycle progression and DNA repair. N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide inhibits CHK1 by binding to the ATP-binding site of the protein, preventing its activity. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on CHK1 activity in cancer cells. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells. In addition, this compound has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide in lab experiments is its potency and selectivity for CHK1 inhibition. This allows for the specific targeting of cancer cells and may reduce the risk of off-target effects. However, one limitation is that CHK1 inhibitors may also affect normal cells, leading to potential toxicity.
Orientations Futures
For research on N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide include further preclinical studies to evaluate its safety and efficacy in animal models, as well as clinical trials in humans. In addition, the development of combination therapies using this compound with other DNA-damaging agents, such as chemotherapy and radiation therapy, may enhance its anticancer activity. The identification of biomarkers that can predict response to this compound may also be an important area of future research.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide involves several steps. The starting materials are 2-chlorobenzylamine and 2-fluorobenzaldehyde, which are reacted to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is further reacted with 2-oxoimidazolidine-1-acetic acid to form the final product, this compound.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has been extensively studied for its potential use as an anticancer agent. The compound has been shown to selectively inhibit the activity of CHK1, a protein that is critical for the DNA damage response pathway. CHK1 inhibitors have been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, and may also have a direct cytotoxic effect on cancer cells.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-14-6-2-1-5-13(14)11-21-17(24)12-22-9-10-23(18(22)25)16-8-4-3-7-15(16)20/h1-8H,9-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZCKODHAZCDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N'-methoxy-N-{7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2952263.png)
![2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluorophenyl]propanamide](/img/structure/B2952265.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2952271.png)
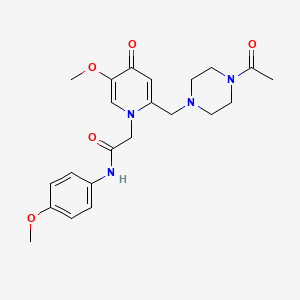
![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)
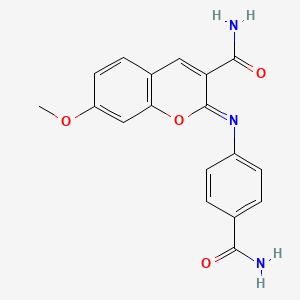
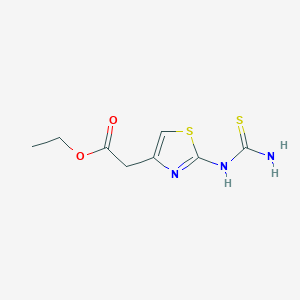


![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B2952282.png)
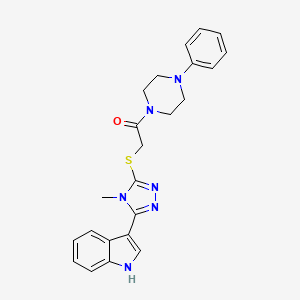
![2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2952284.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2952285.png)